molecular formula C15H11NO2S2 B3156175 4-[(1,3-Benzothiazol-2-ylthio)methyl]benzoic acid CAS No. 82145-84-4

4-[(1,3-Benzothiazol-2-ylthio)methyl]benzoic acid

Cat. No.: B3156175
CAS No.: 82145-84-4
M. Wt: 301.4 g/mol
InChI Key: XAZGUJUGDDLSEK-UHFFFAOYSA-N
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Description

Significance of Benzothiazole (B30560) Scaffold in Contemporary Medicinal Chemistry and Drug Discovery

The benzothiazole scaffold, a bicyclic system comprising a benzene (B151609) ring fused to a thiazole (B1198619) ring, is recognized as a "privileged structure" in medicinal chemistry. jchemrev.comekb.eg This designation stems from its ability to bind to a diverse range of biological targets, leading to a wide spectrum of pharmacological activities. jchemrev.comekb.eg Benzothiazole derivatives have demonstrated significant potential and are integral components of numerous clinically used drugs. jchemrev.com

The therapeutic applications of these compounds are extensive and varied. Researchers have successfully developed benzothiazole-based agents with potent activities, including:

Anticancer ekb.egnih.gov

Antimicrobial jchemrev.comjchemrev.commdpi.com

Antifungal ekb.eg

Anti-inflammatory jchemrev.com

Anticonvulsant jchemrev.comekb.eg

Antiviral jchemrev.com

Antitubercular jchemrev.com

Antidiabetic jchemrev.comekb.eg

This remarkable versatility has kept benzothiazole and its analogues at the forefront of pharmaceutical research, serving as a reliable foundation for the design of new and more effective therapeutic molecules. jchemrev.comjchemrev.com

Structural Framework and Chemical Versatility of Benzothiazole Derivatives

The fundamental structure of benzothiazole consists of a five-membered 1,3-thiazole ring fused to a benzene ring. nih.gov This fusion results in a planar, aromatic bicyclic system that provides a rigid and defined orientation for substituent groups. nih.gov The chemical versatility of the benzothiazole scaffold is one of its most compelling features for medicinal chemists.

The reactivity of the benzothiazole ring, particularly at the 2-position, allows for a wide range of structural modifications. mdpi.com This position is highly susceptible to substitution, enabling the attachment of various functional groups and molecular fragments. mdpi.com Common synthetic strategies involve the condensation of 2-aminothiophenol (B119425) with aldehydes, carboxylic acids, or acyl chlorides to generate 2-substituted benzothiazoles. ekb.eg This synthetic accessibility allows for the creation of large libraries of derivatives, each with potentially unique biological properties, facilitating systematic structure-activity relationship (SAR) studies. jchemrev.com

Rationale for Academic Investigation of 4-[(1,3-Benzothiazol-2-ylthio)methyl]benzoic acid as a Privileged Benzothiazole Derivative

The academic interest in this compound stems from the strategic combination of three key structural motifs: the privileged benzothiazole core, a flexible thioether linkage at the active 2-position, and a terminal benzoic acid group.

The benzothiazole nucleus itself provides a well-established foundation known for its broad biological activities. nih.govresearchgate.netproquest.com The introduction of a substituent at the 2-position via a sulfur bridge (a thioether linkage) is a common and effective strategy in benzothiazole chemistry to explore new pharmacological profiles. researchgate.net This 2-thio-substituted modification can influence the compound's binding affinity and selectivity for various enzymes and receptors. jchemrev.comresearchgate.net

Furthermore, the inclusion of a benzoic acid moiety is a significant feature in drug design. chemicalbook.com Carboxylic acid groups are known to participate in crucial hydrogen bonding interactions with biological targets. nih.gov The benzoic acid group can also enhance the pharmacokinetic properties of a molecule, such as its solubility and ability to be transported within the body. nih.govpreprints.orgresearchgate.net The presence of this acidic function suggests the molecule could be investigated as a prodrug, where the esterified form might improve cell membrane permeability before being hydrolyzed to the active acidic form within the target cell or tissue. nih.gov

Therefore, the unique architecture of this compound, which combines these three pharmacologically significant components, makes it a compelling candidate for academic investigation. Its design logically follows from established principles of medicinal chemistry, aiming to create a novel molecule with the potential for unique therapeutic activities worthy of synthesis and biological evaluation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1,3-benzothiazol-2-ylsulfanylmethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2S2/c17-14(18)11-7-5-10(6-8-11)9-19-15-16-12-3-1-2-4-13(12)20-15/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZGUJUGDDLSEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 1,3 Benzothiazol 2 Ylthio Methyl Benzoic Acid and Analogues

General Synthetic Strategies for Benzothiazole (B30560) Nucleus Formation

The benzothiazole ring is a privileged bicyclic system consisting of a benzene (B151609) ring fused to a thiazole (B1198619) ring. researchgate.netscribd.com Its synthesis is a cornerstone of heterocyclic chemistry, with numerous established methods. ijper.org

The most prevalent and direct method for constructing the 2-substituted benzothiazole skeleton involves the condensation of 2-aminobenzenethiol with a variety of electrophilic reagents, including carboxylic acids, aldehydes, acyl chlorides, or nitriles. researchgate.netijper.orgmdpi.comresearchgate.net This approach is valued for its versatility and efficiency. mdpi.com

The reaction between 2-aminobenzenethiol and aldehydes, for example, proceeds via a plausible mechanism involving the nucleophilic attack of the amino group on the aldehyde's carbonyl carbon, forming an initial intermediate. ekb.eg This is followed by a cyclization step and subsequent oxidation to yield the final benzothiazole product. ekb.eg Various catalysts and conditions have been developed to optimize this transformation, including the use of H2O2/HCl, ionic liquids, and metal nanoparticles. mdpi.commdpi.com

Similarly, condensation with carboxylic acids is a widely used technique. nih.govresearchgate.net These reactions are often promoted by catalysts or dehydrating agents to facilitate the formation of the thiazole ring. nih.govnih.gov Microwave irradiation has been shown to accelerate this condensation, often providing the desired products in high yields under solvent-free conditions. mdpi.comresearchgate.net

Reactant with 2-AminobenzenethiolCatalyst / ConditionsKey AdvantagesSource(s)
Aromatic AldehydesH2O2/HCl, Ethanol, RTExcellent yields, short reaction times. mdpi.commdpi.com
Aromatic AldehydesIonic Liquid ([pmIm]Br), MicrowaveSolvent-free, recyclable medium. organic-chemistry.org
Carboxylic AcidsMolecular Iodine (I2), Solid-phaseHighly economical, solvent-free, rapid. nih.govpharmacyjournal.in
Carboxylic AcidsP4S10, MicrowaveEfficient, rapid, solvent-free. mdpi.com
Acyl Chloridesn-Tetrabutylammonium iodide (TBAI)One-pot, mild conditions, high efficiency. mdpi.comnih.gov
NitrilesCopper catalystWide substrate scope, excellent yields. organic-chemistry.org

Beyond direct condensation, intramolecular cyclization represents another major pathway to the benzothiazole nucleus. mdpi.com One of the most notable methods is the Jacobson cyclization, which involves the potassium ferricyanide-mediated radical cyclization of thiobenzanilides. researchgate.net This strategy is highly effective for synthesizing specific isomers, such as 6-substituted benzothiazoles. researchgate.net

Modern approaches often employ transition metal catalysis to facilitate the crucial intramolecular C-S bond formation. indexcopernicus.com Copper- and palladium-catalyzed cross-coupling reactions between an aryl halide and a thiourea (B124793) functionality have been successfully demonstrated for the synthesis of 2-aminobenzothiazoles. indexcopernicus.comnih.gov These methods can proceed under mild conditions. indexcopernicus.com Other cyclization strategies include the reaction of ortho-halogenated anilines with various sulfur-containing reagents or the cyclization of ortho-halothioureas catalyzed by transition metals. mdpi.com Visible-light-induced, metal-free cyclization of ortho-isocyanoaryl thioethers also provides an efficient route to functionalized benzothiazoles. nih.gov

Starting MaterialMethod / CatalystDescriptionSource(s)
ThiobenzanilidesJacobson Cyclization (K3[Fe(CN)6])Radical cyclization onto the anilido nitrogen's ortho carbon. researchgate.net
N-(2-chlorophenyl) benzothioamidesCopper(II)–BINAM complexIntramolecular C(aryl)-S bond formation under mild conditions. indexcopernicus.com
N-ArylthioureasRuthenium(III) chloride (RuCl3)Intramolecular oxidative C-H/N-H coupling. nih.gov
ortho-HalothioureasCopper(I) and Palladium(II)Transition metal-catalyzed intramolecular arylthiolation. mdpi.com
ortho-Isocyanoaryl thioethersVisible LightMetal-free and oxidant-free cyclization. nih.gov

Specific Synthetic Routes for Benzothiazole Thioether and Carboxylic Acid Derivatives

To synthesize the specific target molecule, 4-[(1,3-Benzothiazol-2-ylthio)methyl]benzoic acid, strategies must incorporate both the thioether linkage at the 2-position and the carboxylic acid group on a separate phenyl ring.

The synthesis of 2-thioether derivatives of benzothiazole typically begins with 2-mercaptobenzothiazole (B37678) or its corresponding disulfide. The functionalization of the thiol group is a key step. mdpi.com For instance, a series of compounds possessing both benzothiazole and 1,3,4-oxadiazole (B1194373) heterocycles were synthesized starting from 6-ethoxy-2-mercaptobenzothiazole (B156553) via alkylation with ethyl chloroacetate, followed by further transformations. nih.govmdpi.com

A plausible route to the target compound would involve the S-alkylation of 2-mercaptobenzothiazole with a derivative of 4-methylbenzoic acid, such as 4-(bromomethyl)benzoic acid. This nucleophilic substitution reaction would form the desired C-S bond, creating the thioether linkage. The carboxylic acid moiety is pre-installed on the alkylating agent. The synthesis of benzothiazole-carboxamide hybrids has been achieved by first preparing a benzothiazole-2-carboxylic acid, which is then coupled with various amines, demonstrating a strategy where the carboxylic acid is part of the benzothiazole structure itself before being functionalized. researchgate.net

One-pot and multicomponent reactions (MCRs) represent an efficient and atom-economical approach in modern organic synthesis, allowing for the construction of complex molecules in a single step from multiple starting materials. nih.govresearchgate.net Several one-pot strategies have been developed for benzothiazole synthesis. researchgate.netacs.org For instance, a one-pot, three-component reaction between thiols, oxalyl chloride, and 2-aminothiophenol (B119425) has been reported for the synthesis of benzothiazoles under mild conditions. mdpi.comnih.gov Another example is a copper-catalyzed three-component reaction of 2-iodoaniline, aromatic aldehydes, and thiourea in water. nanomaterchem.com

While a direct one-pot synthesis of this compound is not explicitly detailed, the principles of MCRs could be applied. A hypothetical multicomponent reaction could involve 2-aminobenzenethiol, a source for the C-2 carbon and sulfur (like carbon disulfide), and 4-(halomethyl)benzoic acid. Such strategies are central to developing novel benzothiazole-based compounds for various applications. nih.gov

Modern Advances in Benzothiazole Synthesis

Recent progress in the synthesis of benzothiazoles has been heavily influenced by the principles of green chemistry, focusing on environmentally friendly and efficient methods. mdpi.comnih.gov This includes the use of water as a solvent, reusable catalysts, and energy-efficient reaction conditions. nih.govorganic-chemistry.orgnih.gov

Key modern advances include:

Microwave-Assisted Synthesis: This technique significantly reduces reaction times for condensation reactions between 2-aminothiophenol and reagents like carboxylic acids or aldehydes, often under solvent-free conditions. mdpi.comorganic-chemistry.org

Visible-Light-Promoted Reactions: Photocatalysis has emerged as a powerful tool. Visible-light-promoted synthesis of benzothiazoles from 2-aminothiophenols and aldehydes can be achieved under an air atmosphere, avoiding harsh oxidants. mdpi.comorganic-chemistry.org

Novel Catalytic Systems: A wide range of catalysts have been explored to improve efficiency and selectivity. These include nanoparticles (e.g., ZnO, NiO), heterogeneous catalysts like silica-supported methanesulfonic acid, and biocatalysts such as commercial laccases. ekb.egmdpi.comnih.gov These catalysts often offer advantages like high yields, mild reaction conditions, and the potential for recycling. mdpi.comnih.gov

One-Pot and Multicomponent Reactions: As discussed, these strategies continue to be a major focus, streamlining synthetic pathways and reducing waste. nih.govnanomaterchem.com The development of new MCRs for constructing diverse heterocyclic structures remains an active area of research. researchgate.netresearchgate.net

These advancements not only facilitate the synthesis of known benzothiazole derivatives but also open avenues for the discovery of new structures with unique properties. elsevierpure.com

Chemical Transformations and Functionalization at Key Positions

The biological activity of this compound can be fine-tuned through chemical modifications at various positions of the molecule. This includes alterations to the benzothiazole ring, the thioether linkage, and the carboxylic acid moiety.

The benzothiazole ring system offers several positions for functionalization, which can significantly influence the compound's properties. pharmacyjournal.in Substituents on the benzene ring of the benzothiazole moiety can be introduced to modulate lipophilicity, electronic properties, and steric hindrance. nih.gov For example, electron-donating or electron-withdrawing groups can be incorporated at various positions of the benzene ring. nih.gov The synthesis of such substituted analogues typically starts from appropriately substituted 2-aminothiophenols. nih.gov

Further modifications can include the introduction of additional heterocyclic rings or functional groups to the benzothiazole core. mdpi.com For instance, the amino group of 2-aminobenzothiazole (B30445) derivatives can be acylated or alkylated to introduce a variety of substituents. nih.gov While the target compound is a 2-thio derivative, the principles of ring functionalization remain relevant for creating analogues with diverse substitution patterns.

The thioether and carboxylic acid groups are key points for derivatization. The thioether linkage, while generally stable, can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can alter the compound's polarity and hydrogen bonding capabilities. nih.gov

The carboxylic acid moiety of the benzoic acid portion is a versatile handle for a wide range of chemical transformations. nih.gov It can be readily converted into esters, amides, and other derivatives. nih.govgoogle.comresearchgate.net Esterification can be achieved by reacting the carboxylic acid with various alcohols under acidic conditions or using coupling agents. google.com Amidation, reacting the carboxylic acid with amines, is a common strategy to introduce a diverse range of substituents and is often facilitated by coupling agents like EDCI. researchgate.netmdpi.com These modifications can significantly impact the molecule's pharmacokinetic and pharmacodynamic properties.

Table 3: Common Derivatizations of the Carboxylic Acid Moiety

DerivativeReagents and ConditionsPotential ImpactReference
EstersAlcohol, Acid catalyst (e.g., H₂SO₄) or Coupling agentsIncreased lipophilicity, prodrug strategies nih.govgoogle.com
AmidesAmine, Coupling agents (e.g., EDCI, HOBt)Introduction of diverse functional groups, modulation of biological activity researchgate.netresearchgate.netmdpi.com
Acid ChloridesThionyl chloride (SOCl₂) or Oxalyl chlorideHighly reactive intermediate for further functionalization mdpi.com

Future Research Directions and Academic Perspectives for Benzothiazole Carboxylic Acids

Rational Design and Synthesis of Novel Analogues with Optimized Biological Profiles

The rational design and synthesis of new analogues are central to enhancing the therapeutic index of benzothiazole (B30560) carboxylic acids. Future efforts will likely focus on systematic structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. nih.gov Previous research has shown that modifications at specific positions of the benzothiazole scaffold, particularly at the C2 and C6 positions, can significantly modulate antitumor potency. mdpi.com

Key strategies for designing novel analogues include:

Scaffold Modification: Introducing various substituents on both the benzothiazole and the associated phenyl ring can fine-tune the biological activity. For instance, studies have shown that electron-donating groups in the benzothiazole ring can enhance anthelmintic effects, while electron-acceptor groups can promote antibacterial or antifungal activity. nih.gov

Linker Optimization: The nature of the linker connecting the benzothiazole core to other moieties, such as the thio-methyl group in 4-[(1,3-Benzothiazol-2-ylthio)methyl]benzoic acid, is a critical determinant of activity. Varying the length, rigidity, and chemical nature of this linker can alter the molecule's interaction with its biological target.

Stereochemical Considerations: Exploring the stereochemistry of substituents can lead to the discovery of more potent and selective enantiomers, a common strategy in modern drug design.

The synthesis of these novel analogues will continue to benefit from modern synthetic methodologies, including green chemistry approaches and combinatorial synthesis, which allow for the rapid generation of diverse compound libraries for screening. nih.govelsevierpure.commdpi.com

Table 1: Examples of Structural Modifications on the Benzothiazole Scaffold and Their Biological Impact

Modification Site Substituent Type Resulting Biological Activity Reference(s)
C2 of Benzothiazole Phenyl group with various substitutions Anticancer, Topoisomerase II Inhibition elsevierpure.comresearchgate.net
C2 of Benzothiazole Connection to other heterocycles (e.g., thiadiazole) Anticancer, Antibacterial researchgate.net
C6 of Benzothiazole Electron-donating groups (e.g., -OCH3) MAO-B Inhibition mdpi.com

Exploration of Undiscovered Biological Targets and Elucidation of Novel Mechanisms of Action

The broad spectrum of biological activities reported for benzothiazole derivatives suggests they interact with a multitude of cellular targets. researchgate.netpcbiochemres.com While some targets are well-established, such as various protein kinases (e.g., CK2, VEGFR-2, p56lck), cholinesterases, and monoamine oxidase, many mechanisms of action remain to be fully elucidated. nih.govresearchgate.netbiointerfaceresearch.comnih.gov Future research should prioritize the identification of novel biological targets to uncover new therapeutic applications.

Promising avenues of investigation include:

Target Deconvolution: Employing advanced chemical biology techniques like affinity chromatography, activity-based protein profiling, and proteomics to identify the direct binding partners of active benzothiazole carboxylic acids within the cell.

Phenotypic Screening: Using high-content screening and systems biology approaches to understand the broader cellular effects of these compounds, which can provide clues to their mechanisms and potential new targets.

Oncogenic Pathway Analysis: Given the prevalence of anticancer activity, detailed studies are needed to determine the specific oncogenic pathways modulated by these compounds, such as the PI3K/Akt/mTOR and ERK signaling pathways. nih.gov

The discovery of new targets will not only open up new therapeutic possibilities but also provide a deeper understanding of the molecular basis of diseases.

Integration of Advanced Computational Chemistry and Artificial Intelligence in Drug Design Workflows

Computational chemistry has become an indispensable tool for accelerating the drug discovery process. mdpi.com For benzothiazole carboxylic acids, integrating advanced computational methods can significantly streamline the design-synthesis-testing cycle.

Future applications in this area include:

In Silico Screening: Utilizing virtual screening of large chemical libraries against known and novel biological targets to identify promising hit compounds. biointerfaceresearch.com

Molecular Dynamics (MD) Simulations: Performing MD simulations to study the dynamic interactions between benzothiazole ligands and their target proteins, providing insights into binding stability and the structural requirements for potent inhibition. biointerfaceresearch.com

Pharmacophore Modeling and QSAR: Developing predictive pharmacophore models and Quantitative Structure-Activity Relationship (QSAR) models to guide the rational design of new analogues with improved activity. biointerfaceresearch.com

Artificial Intelligence (AI) and Machine Learning: Employing AI algorithms to analyze large datasets from screening assays and predict the biological activity of novel, un-synthesized compounds. acm.org AI can also assist in designing synthetic routes for complex molecules. acm.org

These computational approaches help prioritize the synthesis of the most promising candidates, thereby saving time and resources in the drug development pipeline. researchgate.net

Development of Multi-Targeted Ligands and Hybrid Molecules Based on the Benzothiazole Scaffold

Chronic and complex diseases like cancer and neurodegenerative disorders are often multifactorial, involving multiple pathological pathways. nih.govnih.gov This complexity has spurred the development of multi-target-directed ligands (MTDLs)—single molecules designed to interact with multiple biological targets simultaneously. nih.govbohrium.comtandfonline.com The benzothiazole scaffold is a "privileged" structure well-suited for this approach. nih.govbohrium.com

Future research will focus on:

Designing MTDLs for Neurodegenerative Diseases: Building on existing work, new benzothiazole derivatives can be designed to simultaneously inhibit enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B), which are all implicated in Alzheimer's disease. nih.govbohrium.com

Creating Hybrid Anticancer Agents: A promising strategy involves creating hybrid molecules by combining the benzothiazole core with other known pharmacophores. mdpi.com Examples include hybrids with NSAIDs (like profens) to combine anti-inflammatory and anticancer properties, or with other anticancer moieties like thiazolidine-2,4-diones to enhance efficacy. nih.govmdpi.com

Molecular Hybridization: This approach involves the covalent linking of two or more bioactive groups to produce hybrid compounds with potentially enhanced activity or a broader spectrum of action. nih.gov

Table 2: Examples of Benzothiazole-Based Multi-Target Ligands and Hybrids

Hybrid/MTDL Type Combined Pharmacophores Targeted Disease/Pathway Reference(s)
MTDL for Alzheimer's Benzothiazole + Pyrrolidine Histamine H3 Receptor, AChE, BuChE, MAO-B nih.govresearchgate.net
Anti-inflammatory Hybrid Benzothiazole + Profen Inflammation mdpi.com
Anticancer Hybrid 2-Aminobenzothiazole (B30445) + Thiazolidine-2,4-dione Cancer (VEGFR-2 Inhibition) tandfonline.com

Strategic Combinatorial Approaches for Enhanced Therapeutic Efficacy

Beyond single-agent therapies, the future of benzothiazole carboxylic acids also lies in their use in strategic combinations to achieve synergistic therapeutic effects. This can be approached from two main perspectives: combinatorial chemistry and combination therapy.

Combinatorial Chemistry: This involves the synthesis of large, structured libraries of related benzothiazole analogues. benthamscience.com Solid-phase synthesis methods, for example, can be employed to efficiently generate a multitude of derivatives for high-throughput screening against various targets, such as topoisomerase II. elsevierpure.com This allows for a rapid exploration of the chemical space around the benzothiazole scaffold.

Combination Therapy: This involves using a benzothiazole derivative in conjunction with existing drugs. This approach can enhance therapeutic efficacy, overcome drug resistance, or reduce toxicity by allowing for lower doses of each agent. For example, studies combining benzothiazole analogues with established chemotherapy drugs like cisplatin (B142131) have shown increased cellular apoptosis in cancer cells compared to treatment with cisplatin alone. researchgate.net Future research should systematically explore synergistic combinations with other anticancer, antimicrobial, or anti-inflammatory agents to develop more effective treatment regimens.

By pursuing these diverse and interconnected research avenues, the scientific community can unlock the full therapeutic potential of this compound and the broader class of benzothiazole carboxylic acids, paving the way for the development of next-generation medicines.

Q & A

Q. What are the established synthetic routes for 4-[(1,3-Benzothiazol-2-ylthio)methyl]benzoic acid, and what analytical techniques confirm its purity and structure?

  • Methodological Answer : Synthesis typically involves coupling 2-mercaptobenzothiazole with 4-(bromomethyl)benzoic acid via nucleophilic substitution. Reaction conditions (e.g., DMF as solvent, K₂CO₃ as base, 60–80°C) are critical for yield optimization. Post-synthesis, purity is confirmed using HPLC (>95% purity), while structural characterization employs:
  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and thioether linkage.
  • FTIR for functional group analysis (e.g., C=O stretch at ~1680 cm⁻¹ for the carboxylic acid).
  • CHN elemental analysis to validate stoichiometry (e.g., C₁₅H₁₁NO₂S₂) .

Q. How can X-ray crystallography determine the crystal structure of this compound, and what challenges arise during refinement?

  • Methodological Answer : Single-crystal X-ray diffraction is used for structural elucidation. Data collection requires high-quality crystals grown via slow evaporation (e.g., in ethanol/water). Refinement with SHELXL (via Olex2 or similar software) addresses challenges like:
  • Disordered atoms in the benzothiazole ring, resolved using PART instructions.
  • Thermal motion anisotropy , managed via isotropic refinement for lighter atoms.
  • Validation with CIF check to ensure geometric plausibility (e.g., bond lengths within 2σ of mean values) .

Advanced Research Questions

Q. What spectroscopic methods resolve contradictions in electronic environment data for the benzothiazole moiety?

  • Methodological Answer : Conflicting UV-Vis and fluorescence data can arise from solvent polarity effects or aggregation. Cross-validation strategies include:
  • Solvatochromic studies to assess polarity-dependent λₘₐₓ shifts.
  • Time-resolved fluorescence to differentiate monomeric vs. aggregated states.
  • TD-DFT calculations (e.g., B3LYP/6-311++G**) to model electronic transitions and compare with experimental spectra .

Q. How can reaction intermediates in the synthesis of derivatives be identified and characterized?

  • Methodological Answer : Intermediates (e.g., thiyl radicals or disulfide byproducts) are trapped using:
  • In-situ FTIR to monitor S–H bond disappearance (2500–2600 cm⁻¹).
  • LC-MS with ESI+ ionization to detect transient species (e.g., m/z 319 for protonated intermediates).
  • Quenching experiments with TEMPO to isolate radical intermediates .

Q. What computational approaches model the compound’s interaction with DNA, and how do they align with experimental results?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level predicts binding modes (e.g., minor groove vs. intercalation). Experimental validation uses:
  • UV-Vis titration to calculate binding constants (Kb ~10⁴ M⁻¹).
  • Viscosity measurements to distinguish intercalation (significant DNA elongation) from groove binding.
  • Circular dichroism to detect conformational changes in DNA helicity .

Q. How can reaction conditions be optimized to improve yield and selectivity in derivative synthesis?

  • Methodological Answer : Design of Experiments (DoE) evaluates variables like:
  • Catalyst loading (e.g., 5–10 mol% Pd(OAc)₂ for Suzuki coupling).
  • Solvent polarity (DMF vs. THF) to control regioselectivity.
  • Temperature gradients (80–120°C) to minimize side-product formation.
    Response surface methodology identifies optimal conditions (e.g., 90°C, 7 mol% catalyst) .

Q. What strategies resolve discrepancies between theoretical and experimental spectral data?

  • Methodological Answer : Mismatched IR or NMR peaks may arise from solvent effects or tautomerism. Mitigation includes:
  • Explicit solvent modeling in DFT (e.g., PCM for DMSO).
  • Dynamic NMR to detect rotameric equilibria (e.g., ΔG‡ calculation for thioether rotation).
  • Solid-state IR to exclude solvent interference .

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Feasible Synthetic Routes

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4-[(1,3-Benzothiazol-2-ylthio)methyl]benzoic acid
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4-[(1,3-Benzothiazol-2-ylthio)methyl]benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.